1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
Description
1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound with the molecular formula C₁₅H₂₂Cl₂N₂O₂. It is a derivative of piperazine, a chemical structure commonly used in pharmaceuticals and other chemical applications. This compound is characterized by the presence of a dichlorophenoxy group, which imparts unique chemical properties.
Properties
IUPAC Name |
1-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-18-4-6-19(7-5-18)8-9-20-10-11-21-15-12-13(16)2-3-14(15)17/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBFUPPLNLMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as vacuum distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, altering their activity. The piperazine moiety can modulate neurotransmitter systems, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
- 1-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
Uniqueness
1-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the specific positioning of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
